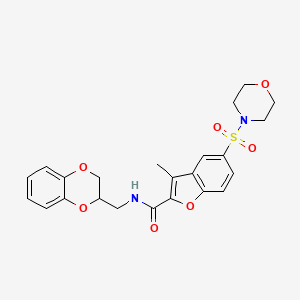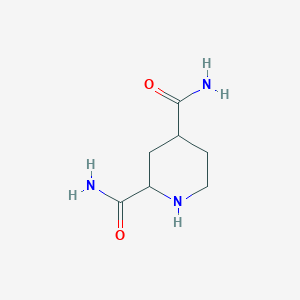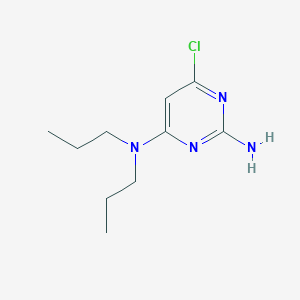
N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-naphthamide" is a derivative of naphthamide with substitutions involving thiophene rings. While the exact compound is not directly studied in the provided papers, related compounds with naphthalene and thiophene components have been synthesized and characterized, indicating a growing interest in such structures for their potential applications and properties.
Synthesis Analysis
The synthesis of related naphthamide derivatives has been demonstrated using various methods. For instance, a series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including a naphthalen-1yl substituent, were synthesized and characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Another study reported the synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives using a one-pot three-component synthesis, which is environmentally friendly and offers good yields . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. Single-crystal X-ray diffraction studies have been employed to determine the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, revealing a triclinic space group and a chair conformation for the cyclohexane ring . Similarly, the molecular geometries and intra- and inter-molecular interactions of other naphthalene derivatives have been elucidated using X-ray crystallography . These studies provide a foundation for understanding the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactivity of naphthalene derivatives can be complex, and while the provided papers do not directly address the reactions of "this compound", they do offer insights into the reactivity of similar compounds. For example, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives involves N-chloroacetylation and N-alkylation . These reactions could be relevant when considering the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene and thiophene derivatives are influenced by their molecular structure. The intramolecular hydrogen bond in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide contributes to its stability . The spectroscopic properties, such as IR and UV-Visible bands, have been characterized for related compounds, providing a basis for predicting the properties of "this compound" . Additionally, computational methods such as DFT calculations can be used to predict properties like non-linear optical behavior and active sites for chemical reactivity .
Safety and Hazards
Zukünftige Richtungen
The future directions in the field of thiophene-based compounds are promising. These compounds have a broad range of different applications in polymers, dyes, and liquid crystals . They also have significant potential in the discovery and development of new drug and material candidates due to their interesting properties .
Wirkmechanismus
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects . They have been used in the synthesis of anticancer agents and anti-atherosclerotic agents , suggesting potential targets could be related to these pathways.
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some thiophene derivatives have been shown to inhibit kinases , which are key enzymes in signal transduction pathways.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it is likely that multiple pathways are impacted. These could include pathways related to inflammation, cancer, and atherosclerosis .
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents , which could influence their absorption and distribution
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects . The specific effects would depend on the compound’s targets and mode of action.
Eigenschaften
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NOS2/c22-20(17-8-3-6-14-5-1-2-7-16(14)17)21-19(15-10-12-23-13-15)18-9-4-11-24-18/h1-13,19H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVRBKNBBMICNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-{3-[methyl(2,2,2-trifluoroethyl)amino]propyl}pyridine-3-sulfonamide](/img/structure/B3001780.png)

![ethyl 3-[(4-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B3001784.png)

![3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole](/img/structure/B3001786.png)
![6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B3001788.png)

![4-[2-[(3-Methylthiophen-2-yl)methylamino]phenoxy]azetidin-2-one](/img/structure/B3001790.png)
![3,4,5,6-tetrachloro-N-[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B3001793.png)
![N,N-Dimethyl-5-[[methyl(prop-2-ynyl)amino]methyl]pyrimidin-2-amine](/img/structure/B3001794.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine](/img/structure/B3001795.png)


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide](/img/structure/B3001798.png)